![molecular formula C20H18BrN3O3S B2485939 6-溴-3-[[4-(吗啉-4-甲酰)苯基]甲基]-2-硫代-1H-喹唑啉-4-酮 CAS No. 422287-06-7](/img/structure/B2485939.png)

6-溴-3-[[4-(吗啉-4-甲酰)苯基]甲基]-2-硫代-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

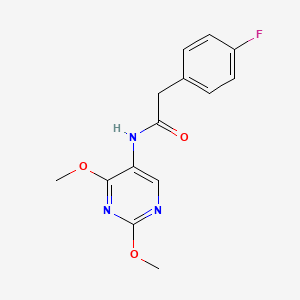

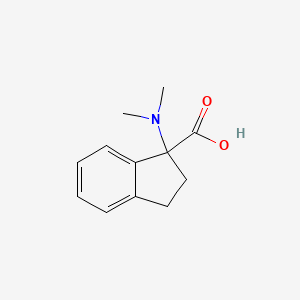

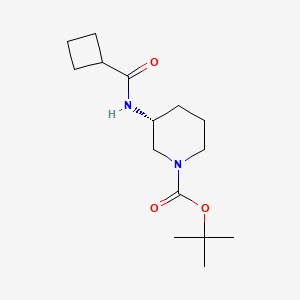

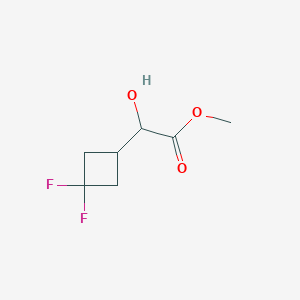

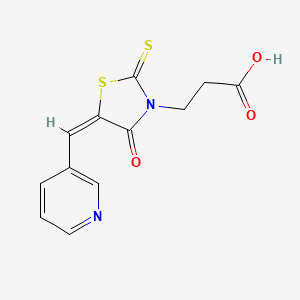

The compound "6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one" is a benzoquinazolinone derivative with potential applications in various fields of chemistry and biology due to its complex structure and functional groups. This compound, like other quinazolinone derivatives, exhibits interesting biological activities and has been synthesized through various methods, including palladium-catalyzed Buchwald–Hartwig amination and condensation reactions (Nowak et al., 2014; Nowak et al., 2015).

Synthesis Analysis

The synthesis involves the reaction of 6-bromobenzo[h]quinazolinones with morpholine under Buchwald–Hartwig conditions, utilizing a Pd(OAc)2/XantPhos system in 1,4-dioxane as solvent. These starting bromobenzoquinazolinones are prepared via condensation and subsequent reactions with appropriate benzyl bromides. The detailed synthesis route outlines a multi-step process involving metalation, bromination, and deprotection steps, culminating in the formation of the target compound with potential anticancer activities (Nowak et al., 2014).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including the target compound, has been characterized through various spectroscopic techniques such as IR, 1H NMR, and mass spectral analysis. These studies provide insights into the compound's functional groups, molecular geometry, and electronic structure, contributing to a deeper understanding of its reactivity and properties (Panneerselvam et al., 2003).

Chemical Reactions and Properties

Quinazolinone derivatives engage in a range of chemical reactions, including electrophilic substitutions, cycloadditions, and nucleophilic attacks, owing to the presence of reactive sites such as the bromo group and the sulfanylidene moiety. These reactions allow for further functionalization of the quinazolinone core, expanding its utility in synthetic chemistry (Kut et al., 2020).

Physical Properties Analysis

The physical properties of "6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one" and related compounds, including solubility, melting points, and crystal structures, have been studied. Crystallographic analysis, for instance, reveals information about the compound's solid-state structure and intermolecular interactions, which are crucial for understanding its stability and reactivity (Geesi, 2020).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives are significantly influenced by their structural features. These compounds exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The presence of substituents such as the bromo and morpholino groups contributes to their reactivity and interaction with biological targets, making them valuable in the development of new therapeutic agents (Murti et al., 2011).

科学研究应用

合成和表征

- 合成技术: 6-溴-3-[[4-(吗啉-4-甲酰基)苯基]甲基]-2-硫代-1H-喹唑啉-4-酮及其衍生物可以通过各种方法合成。一种技术涉及分子内亲电环化,其中化合物如3-(2-甲基丙-2-烯-1-基)-2-硫代-7-(三氟甲基)-2,3-二氢喹唑啉-4(1H)-酮与卤素和硫属四卤化物发生反应(N. Kut, M. Onysko, & V. Lendel, 2020)。

- 表征和分析: 使用红外光谱、1H-核磁共振、13C-核磁共振和质谱分析等技术对合成的化合物进行表征,以确定其结构和性质(P. Panneerselvam, R. Pradeepchandran, & S. Sridhar, 2003)。

生物活性

- 抗菌活性: 喹唑啉-4-酮的某些衍生物显示出显著的抗菌活性。这包括对诸如枯草芽孢杆菌、表皮葡萄球菌和大肠杆菌等各种细菌菌株,以及对念珠菌和黑曲霉等真菌的作用(J. A. Patel, B. Mistry, & K. R. Desai, 2006)。

- 抗癌潜力: 某些衍生物已被研究其潜在的抗癌活性。例如,6-(吗啉-4-基)苯并[h]喹唑啉-4(3H)-酮衍生物在生物筛选中对A549和HT29细胞系显示出有趣的抗癌活性(M. Nowak et al., 2014)。

化学性质和反应

- 反应性和稳定性: 对喹唑啉-4-酮衍生物的反应性和稳定性进行研究,可以揭示其化学性质。例如,已进行了与二级胺和其他化合物的反应分析,以了解其化学行为(A. Gescher, M. Stevens, & C. Turnbull, 1977)。

- 合成应用: 这些化合物在各种合成应用中被利用,例如用于制备活性染料和其他化学中间体。它们在化学反应中的多功能性使它们在合成化学领域具有重要价值(Sejalkumari M. Patel, Paresh S. Patel, & Keshav C. Patel, 2022)。

属性

IUPAC Name |

6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3S/c21-15-5-6-17-16(11-15)19(26)24(20(28)22-17)12-13-1-3-14(4-2-13)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNCPLLVFWNWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2485856.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)